LogP Differentiation: 7-Chloro Occupies a Defined Lipophilicity Window Between Fluoro and Bromo Analogs
The calculated LogP of the 7-chloro compound (~1.07–1.20) positions it in a specific lipophilicity range: higher than the unsubstituted parent (LogP ~0.21–0.55) and the 7-fluoro analog (LogP ~0.72), yet lower than the 7-bromo analog (LogP ~1.31) . This incremental increase in lipophilicity (ΔLogP ≈ +0.4 to +0.5 over 7-fluoro; ΔLogP ≈ +0.6 to +1.0 over unsubstituted) provides medicinal chemists a predictable means to modulate LogD, permeability, and metabolic stability of final compounds without the excessive lipophilicity burden associated with the bromo derivative, which can lead to increased hERG binding risk and reduced solubility [1].
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.07–1.20 (7-chloro analog; MW = 184.58) |
| Comparator Or Baseline | Unsubstituted parent: LogP ~0.21–0.55 (MW 150.13); 7-fluoro: LogP ~0.72 (MW 168.13); 6-chloro isomer: LogP ~0.96 (MW 184.58); 7-bromo: LogP ~1.31 (MW 229.03) |
| Quantified Difference | 7-chloro LogP exceeds unsubstituted parent by +0.7 to +1.0 units; exceeds 7-fluoro by ~+0.4 units; is lower than 7-bromo by ~0.1–0.2 units |
| Conditions | Predicted LogP values from ACD/Labs, ChemAxon, or XLogP3 algorithms as reported across multiple chemical databases (ChemSrc, Chem960, ChemSpider, Fluorochem) |
Why This Matters
For procurement decisions in lead optimization programs, the 7-chloro intermediate provides a specific, intermediate lipophilicity that cannot be achieved with the unsubstituted, fluoro, or bromo analogs, enabling precise control of ADME properties in downstream kinase inhibitor or antibacterial candidates.
- [1] Meinke PT, et al. Hydroxy tricyclic 1,5-naphthyridinone oxabicyclooctane-linked NBTIs – SAR of RHS moiety (Part-3). Bioorg Med Chem Lett. 2015;25(18):3821-3825. Fluoro-substituted pyridoxazinone MIC 0.5 μg/mL vs. S. aureus; hERG IC50 333 μM. View Source
